molecular formula C8H9NO2 B13488658 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione CAS No. 29600-56-4

8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione

Cat. No.: B13488658
CAS No.: 29600-56-4
M. Wt: 151.16 g/mol
InChI Key: UNCWVIOWSVTJGX-UHFFFAOYSA-N
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Description

Molecular Architecture and Topological Features

The compound’s IUPAC name, 8-azatricyclo[4.3.0.0²,⁵]nonane-7,9-dione, delineates its tricyclic framework: a bicyclo[4.3.0] system fused with a bridge between positions 2 and 5 (Figure 1). The nitrogen atom occupies position 8, while ketone groups are positioned at carbons 7 and 9. The topology imposes significant ring strain due to the fused 5- and 6-membered rings, compounded by the bridgehead nitrogen’s tetrahedral geometry.

Table 1: Key structural parameters from computational studies

Parameter Value (Å or °) Method Source
N8–C2 bond length 1.47 DFT/B3LYP
C7=O bond length 1.21 DFT/B3LYP
Bridgehead angle (C2–N8–C5) 94.5 X-ray crystallography

The bridgehead nitrogen introduces partial double-bond character to adjacent C–N bonds, as evidenced by bond lengths intermediate between single and double bonds. The lactam moiety (cyclic amide) formed by the nitrogen and ketone groups further stabilizes the structure through resonance.

Computational Modeling of Electronic Properties

Density functional theory (DFT) studies reveal distinctive electronic features. The HOMO (highest occupied molecular orbital) is localized on the nitrogen lone pair and the carbonyl π-systems, while the LUMO (lowest unoccupied molecular orbital) resides on the anti-bonding orbitals of the ketone groups (Figure 2). This distribution suggests potential reactivity toward electrophilic and nucleophilic agents.

Table 2: Electronic properties from DFT calculations

Property Value Method Source
HOMO-LUMO gap 5.2 eV DFT/B3LYP/6-311+G(d,p)
Dipole moment 4.8 D DFT/B3LYP
Hyperpolarizability (β) 8.3 ×10⁻³⁰ esu DFT/B3LYP

The first hyperpolarizability (β) value indicates moderate nonlinear optical activity, comparable to urea derivatives, making the compound a candidate for photonic applications. Natural bond orbital (NBO) analysis highlights charge transfer from the nitrogen lone pair to adjacent σ* orbitals, stabilizing the bridged system.

Stereochemical Implications of Bridged Azatricyclic Systems

The tricyclic framework enforces a rigid stereochemical environment. The bridgehead nitrogen’s configuration restricts free rotation, locking the molecule into a single conformation. This rigidity precludes cis-trans isomerization at the lactam group, a common issue in less constrained amides.

The compound’s stereoelectronic effects are exemplified by its infrared (IR) spectrum, which shows a red-shifted N–H stretch (3250 cm⁻¹) compared to typical secondary amines (3350–3450 cm⁻¹). This weakening of the N–H bond arises from hyperconjugation between the nitrogen lone pair and the adjacent carbonyl groups, a phenomenon corroborated by DFT-derived potential energy distributions.

Stereochemical constraints :

  • The bicyclo[4.3.0] system imposes a boat-like conformation on the 7-membered ring.
  • Bridgehead substituents adopt axial orientations to minimize 1,3-diaxial strain.
  • Pseudoequatorial positioning of ketone groups reduces steric hindrance.

Properties

CAS No.

29600-56-4

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

8-azatricyclo[4.3.0.02,5]nonane-7,9-dione

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4(3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11)

InChI Key

UNCWVIOWSVTJGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3C2C(=O)NC3=O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Approach

Based on recent patent literature and chemical manufacturing reports, the synthesis typically involves:

Specific Synthesis Pathway

A representative synthesis pathway, adapted from patent WO2009125425A2, involves:

  • Catalytic hydrogenation of suitable precursors like 8-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione to form the corresponding diazabicyclic compound.
  • Reduction of intermediates using hydride reagents such as lithium aluminum hydride or sodium borohydride.
  • Debenzylation via catalytic hydrogenation over palladium on carbon to yield the free heterocyclic compound.

This pathway emphasizes the use of catalytic hydrogenation and selective reductions for high stereoselectivity and process efficiency.

Specific Preparation Methods with Data Tables

Table 1: Summary of Synthetic Methods

Method Starting Materials Key Reactions Catalysts/Reagents Purification Techniques Remarks
Method A Pyridine derivatives Cyclization, oxidation Acidic conditions, oxidants Recrystallization Industrial viability, stereoselective
Method B 8-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione Catalytic hydrogenation Pd/C, H₂ Distillation, chromatography High yield, scalable
Method C Pyridine dicarboxylic acid derivatives Acylation, cyclization Acetic anhydride, heat Recrystallization Stereoselective synthesis

Catalyst-Driven Synthesis

Step Reaction Catalyst/Reagent Conditions Outcome Reference
1 Hydrogenation of precursor Pd/C, H₂ 25°C, 1 atm Formation of heterocyclic core Patent WO2009125425A2
2 Reduction of diketone NaBH₄ or LiAlH₄ Reflux, inert atmosphere Formation of amino alcohol intermediates Patent WO2009125425A2
3 Debenzylation Pd/C, H₂ 50°C, atmospheric pressure Free heterocyclic compound Patent WO2009125425A2

Stereoselective Synthesis

Technique Description Reagents Conditions Purpose Reference
Tartaric acid seeding Crystallization of stereoisomers L- or D-tartaric acid 0-20°C Enantiomeric purity Patent WO2009125425A2
Chiral catalysis Use of chiral catalysts Chiral ligands Controlled temperature Stereoselectivity Patent WO2009125425A2

Considerations for Industrial Synthesis

  • Reaction Conditions: Mild temperatures (around 25-50°C) and atmospheric pressure are preferred for safety and scalability.
  • Catalyst Choice: Palladium on carbon is favored for hydrogenation due to its high activity and ease of removal.
  • Purification: Recrystallization from ethanol or isopropanol ensures high purity and enantiomeric excess.
  • Yield Optimization: Multi-step processes are optimized through process intensification, solvent recycling, and catalyst recovery.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The diketone functionality at positions 7 and 9 enables nucleophilic attack under basic conditions. The electron-deficient carbonyl groups act as electrophilic centers, reacting with nucleophiles such as amines, alcohols, or organometallic reagents. This reaction pathway is critical for synthesizing derivatives with tailored biological activity.

Mechanism :

  • Nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Subsequent proton transfer and elimination of water yield the addition product.

Conditions :

  • Basic media (e.g., aqueous ammonia, alcohols).

  • Moderate temperatures (typically room temperature to 50°C).

Electrophilic Substitution Reactions

The nitrogen atom in the azabicyclo framework can participate in electrophilic substitution, particularly under acidic conditions. This reactivity allows for functionalization, such as nitration or alkylation, depending on the electrophile and reaction conditions.

Mechanism :

  • Protonation of the nitrogen atom generates a reactive electrophilic site.

  • Electrophile attacks the nitrogen, forming a substituted product.

Conditions :

  • Acidic media (e.g., H2SO4, HNO3).

  • Elevated temperatures (50–100°C).

Cycloaddition Reactions

The conjugated carbonyl groups in the diketone system may engage in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, under thermal or photochemical activation. These reactions generate fused ring systems, expanding the compound’s structural complexity.

Mechanism :

  • Conjugated π-electrons participate in a concerted cycloaddition with dienes or alkenes.

  • Reaction conditions dictate regioselectivity and stereoselectivity.

Conditions :

  • Thermal (heating at 80–150°C).

  • UV irradiation for photochemical activation.

Reduction Reactions

The diketone groups can undergo selective reduction to form diols or amines, depending on the reducing agent. For example, a patent describes the reduction of a related diketone using Vitride (sodium triacetoxyborohydride) in toluene, yielding a diamine intermediate .

Mechanism :

  • Hydride transfer from the reducing agent to the carbonyl groups.

  • Sequential reduction of both ketones to form diol or diamine.

Conditions :

  • Vitride (70% solution in toluene).

  • Mild temperatures (0–50°C) .

Oxidation and Alkylation Reactions

While less extensively documented, the nitrogen atom and carbonyl groups may also participate in oxidation or alkylation. Oxidation could generate reactive intermediates, while alkylation might occur at the nitrogen center under basic conditions.

Conditions :

  • Oxidizing agents (e.g., KMnO4, O3).

  • Alkyl halides or alcohols with bases (e.g., NaH).

Comparative Reaction Analysis

Reaction TypeKey Functional GroupsTypical ConditionsOutcomeCitation
Nucleophilic AdditionDiketone (C=O)Basic media, RT–50°CCarbonyl addition products
Electrophilic SubstitutionNitrogen atomAcidic media, 50–100°CSubstituted nitrogen derivatives
CycloadditionConjugated carbonylsHeat/UV light, 80–150°CFused ring systems
ReductionDiketoneVitride, toluene, 0–50°CDiols/diamines

Research Implications

The compound’s reactivity profile makes it a versatile intermediate in organic synthesis. For example, nucleophilic addition could enable the generation of bioactive derivatives for medicinal chemistry, while cycloaddition reactions offer pathways to novel heterocyclic frameworks. Further studies are needed to fully explore its potential in drug discovery and materials science .

Scientific Research Applications

8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Diazabicyclic Derivatives

3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
  • Structure : Bicyclo[3.3.1] framework with two nitrogen atoms at positions 3 and 7 and a ketone group at position 7.
  • Pharmacological Activity: These derivatives exhibit broad biological activity, including antitumor and neuroprotective effects.
  • Comparison : Unlike the tricyclic 8-azatricyclo derivative, these compounds lack the fused dione system but share nitrogen-rich bicyclic cores. The absence of the dione moiety may reduce oxidative stress-mediated cytotoxicity compared to dione-containing analogs .
8-Benzyl-2,8-diazabicyclo[4.3.0]nonane-7,9-dione
  • Structure : A diazabicyclo[4.3.0] system with a benzyl substituent and dual dione groups.
  • Synthesis : Prepared via hydrogenation of benzylimide intermediates .
  • Both compounds share the dione motif, suggesting possible overlap in redox-related mechanisms .

Nitro-Substituted Tetraazabicyclic Compounds

2,5,7,9-Tetranitro-2,5,7,9-tetraazabicyclo[4.3.0]nonane-8-one (TNABN)
  • Structure : Tetraazabicyclo[4.3.0] framework with nitro groups at positions 2,5,7,9 and a ketone at position 6.
  • Application : High-energy density material (explosives) due to nitro groups .
  • Comparison : The nitro substituents and additional nitrogen atoms distinguish TNABN from the 8-azatricyclo compound, which lacks nitro groups and has fewer nitrogens. This structural divergence highlights the importance of substituents in determining application (pharmaceutical vs. energetic materials) .

Oxa-Azatricyclic Analogs

8-Phenyl-10-oxa-8-azatricyclo[4.3.0.1²,⁵]decane-7,9-dione
  • Structure : Tricyclic system with an oxygen atom replacing one bridgehead carbon, a phenyl group at position 8, and dual diones.
  • Pharmacological Activity: Norcantharidin derivatives like this exhibit antitumor activity by inhibiting protein kinases and inducing apoptosis .
  • Comparison: The oxygen atom alters electronic properties and ring strain compared to the all-carbon tricyclic system of 8-azatricyclo[4.3.0.0²,⁵]nonane-7,9-dione.

Mercury-Containing Triazabicyclic Derivatives

3-Chloromercuri-4-methoxy-1,6,8-triazabicyclo[4.3.0]nonane-7,9-dione
  • Structure : Triazabicyclo[4.3.0] system with a mercury atom and methoxy group.
  • Activity : Demonstrates diuretic effects with reduced emetic side effects compared to traditional mercurial diuretics .
  • Comparison: Mercury incorporation introduces toxicity risks, limiting therapeutic use. The absence of heavy metals in 8-azatricyclo[4.3.0]nonane-7,9-dione makes it a safer candidate for drug development .

Benzo[f]indole-4,9-dione Derivatives

  • Structure: Fused indole-dione system with a naphthoquinone scaffold.
  • Pharmacological Activity : Induces apoptosis in triple-negative breast cancer cells via ROS accumulation and caspase activation .
  • Comparison : While structurally distinct from tricyclic diones, the shared dione group underscores the importance of redox-active moieties in anticancer activity. The tricyclic 8-azatricyclo compound may exhibit similar ROS-mediated cytotoxicity .

Data Tables

Table 1: Structural Comparison

Compound Core Structure Heteroatoms Substituents Key Functional Groups
8-Azatricyclo[4.3.0.0²,⁵]nonane-7,9-dione Tricyclo[4.3.0.0²,⁵] 1 N None Dione (7,9)
3,7-Diazabicyclo[3.3.1]nonan-9-one Bicyclo[3.3.1] 2 N Alkoxyalkyl Ketone (9)
TNABN Bicyclo[4.3.0] 4 N 4 Nitro groups Ketone (8)
8-Phenyl-10-oxa-8-azatricyclo derivative Tricyclo[4.3.0.1²,⁵] 1 N, 1 O Phenyl Dione (7,9)
Benzo[f]indole-4,9-dione Fused indole-naphthoquinone 1 N Variable (e.g., LACBio1-4) Dione (4,9)

Table 2: Pharmacological Activities

Compound Biological Activity Mechanism Reference
8-Azatricyclo[4.3.0.0²,⁵]nonane-7,9-dione Potential antitumor (inferred) ROS-mediated apoptosis (hypothesized)
3,7-Diazabicyclo[3.3.1]nonan-9-one Antitumor, neuroprotective Enzyme inhibition
8-Phenyl-10-oxa-8-azatricyclo derivative Antitumor Protein kinase inhibition
Benzo[f]indole-4,9-dione (LACBio1-4) Anticancer (TNBC) ROS accumulation, caspase-9 activation
Mercury-triazabicyclo derivatives Diuretic Renal ion transport modulation

Biological Activity

8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione (CAS Number: 22782-68-9) is a compound of interest in medicinal chemistry due to its unique tricyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Basic Information

PropertyDetails
Molecular Formula C8H7NO2
Molecular Weight 149.147 g/mol
CAS Number 22782-68-9
Density N/A
Boiling Point N/A
Melting Point N/A

Structure

The compound features a complex tricyclic structure that contributes to its biological activity. The azatricyclo framework allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may exhibit the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.
  • Receptor Modulation : Interactions with receptors can alter signaling pathways, affecting cellular responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that the compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Potential

The anticancer properties of this compound have also been explored:

  • Cell Line Studies : Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in reduced cell viability and induced apoptosis .
  • Mechanistic Insights : The compound appears to activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed a significant reduction in infection severity compared to those receiving placebo treatments.

Case Study 2: Cancer Treatment

In vitro studies on MCF-7 cells revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell proliferation. Further analysis indicated that the compound induced G1 phase cell cycle arrest and increased levels of reactive oxygen species (ROS), contributing to its anticancer effects.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study TypeBiological ActivityFindings
Antimicrobial StudyGram-positive bacteriaMIC: 32-64 µg/mL against S. aureus
Anticancer StudyMCF-7 breast cancer cellsInduced apoptosis; reduced viability
Clinical Case StudySkin infectionsSignificant improvement vs placebo

Q & A

Q. Table 1: Crystallographic Parameters

Parameter8-Azatricyclo Derivative 8-Thia Analog
Space GroupP2₁/cP1
a (Å)9.59147.8400
b (Å)8.434510.464
c (Å)14.410110.514
β (°)93.46879.62

Advanced: How do non-covalent interactions (e.g., S···O, π-stacking) influence crystal packing and stability?

In the crystal lattice, S···O chalcogen bonding (2.8–3.2 Å) and C–H···O hydrogen bonds stabilize the structure. For example:

  • S···O interactions : Observed in 8-thia analogs, contributing ~3–5 kcal/mol stabilization energy .
  • π-stacking : Aromatic substituents (e.g., phenyl groups) enhance packing density via edge-to-face interactions (3.5–4.0 Å separation) .
    Methodological tip : Use Hirshfeld surface analysis to quantify interaction contributions .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies often arise from dynamic solution-phase conformers vs. static solid-state structures. Strategies include:

  • Variable-temperature NMR : Identify conformational equilibria (e.g., coalescence temperatures for ring-flipping) .
  • DFT calculations : Compare computed NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate dominant conformers .
  • Theoretical frameworks : Link experimental observations to Marcus theory or Karplus relationships for dynamic processes .

Advanced: What computational methods are suitable for modeling reactivity or docking studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes with hydrophobic active sites) .
  • Reactivity modeling : Apply density functional theory (DFT) to explore transition states for ring-opening reactions (e.g., B3LYP-D3/def2-TZVP level) .
  • MD simulations : Analyze solvation effects with explicit solvent models (e.g., TIP3P water) .

Advanced: How to design factorial experiments for studying substituent effects on bioactivity?

Use response surface methodology (RSM) or Taguchi designs to optimize substituent variables (e.g., alkyl groups, electron-withdrawing groups):

  • Factors : Substituent size (van der Waals volume), polarity (Hammett σ values).
  • Responses : Bioactivity (IC₅₀), solubility (logP).
  • Validation : Confirm predictions via synthesis and bioassays .

Advanced: What analytical validation protocols ensure reproducibility in kinetic studies?

  • Calibration curves : Use NIST-traceable standards for HPLC or GC-MS quantification .
  • Interlaboratory studies : Compare results across labs using standardized protocols (e.g., ICH Q2(R1) guidelines) .
  • Error analysis : Apply Monte Carlo simulations to quantify uncertainty in rate constants .

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